苄基((1-环己基-1H-四唑-5-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

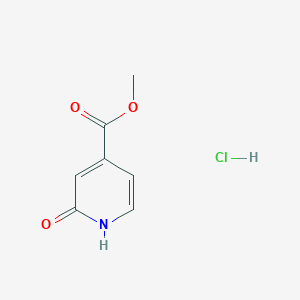

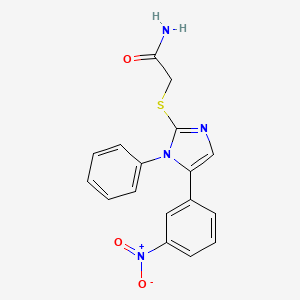

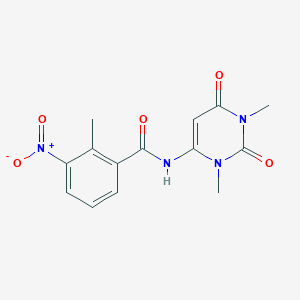

Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties. This compound, in particular, is characterized by the presence of a benzyl group, a cyclohexyl group, and a tetrazole ring, making it a unique and versatile molecule.

科学研究应用

医药和制药应用

四唑及其衍生物在医药和制药应用中发挥着非常重要的作用 . 由于它们在代谢条件下具有非凡的稳定性,因此被用于合成各种药物 . 例如,洛沙坦是一种用于治疗高血压的血管紧张素II受体拮抗剂,它包含一个四唑部分 .

生物活性

四唑衍生物作为抗病毒、抗菌和抗真菌剂时,已显示出增强的生物活性 . 它们也被用作寡核苷酸合成中的促进剂 .

农业

四唑在农业中用作植物生长调节剂、除草剂和杀菌剂 . 它们可以帮助控制植物的生长发育,并保护它们免受有害虫害和疾病的侵害。

摄影和图像处理

四唑用作摄影和图像处理中的稳定剂 . 它们可以帮助防止摄影材料降解,并提高图像质量。

高能化合物

四唑用于生产高能化合物 . 由于其高能量含量,它们被用于制造推进剂和炸药 .

配位化学

四唑在配位化学中是令人感兴趣的配体 . 它们可以形成稳定的金属化合物和分子络合物,使其在各种化学反应中发挥作用。

其他杂环的合成

四唑可以作为其他杂环的前体 . 它们可以进行各种化学反应以形成具有不同性质的新化合物。

环保合成

四唑衍生物的合成可以通过环保的方式进行,例如使用水作为溶剂、温和条件、无毒萃取、易于设置、成本低廉等,并获得良好到优异的产率 .

作用机制

Target of Action

Tetrazole derivatives have been known to show affinity to various receptors . For instance, some tetrazole derivatives have shown affinity to benzodiazepine receptors .

Mode of Action

The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound might interact with its targets in a similar way as carboxylic acids do.

Biochemical Pathways

Tetrazoles have been used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound might affect similar biochemical pathways as carboxylic acids.

Pharmacokinetics

It is known that tetrazoles escape most of the phase ii bio-transformation of carboxylic acids . This suggests that the compound might have similar pharmacokinetic properties as carboxylic acids.

Result of Action

Many tetrazole derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents .

Action Environment

It is known that tetrazoles are resistant to biological degradation , suggesting that the compound might be stable under various environmental conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine and an appropriate leaving group, such as a halide.

Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

化学反应分析

Types of Reactions

Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Sodium azide, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities

属性

IUPAC Name |

benzyl N-[(1-cyclohexyltetrazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c22-16(23-12-13-7-3-1-4-8-13)17-11-15-18-19-20-21(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRFQYJHYADNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate](/img/structure/B2434805.png)

![N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2434808.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434813.png)

![2-{5-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2434819.png)

![6-CYCLOPROPYL-4-[(3-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE](/img/structure/B2434823.png)